N-(4-acetylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-13(27)14-7-9-15(10-8-14)23-18(28)12-30-21-24-19-17(20(29)25-21)11-22-26(19)16-5-3-2-4-6-16/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOIVZUEBCNBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the thioacetamide linkage and the acetylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the following biological activities associated with N-(4-acetylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide:
Anticancer Properties
Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit anticancer activities by inhibiting specific kinases involved in tumor growth. For instance, pyrazolo derivatives have shown effectiveness against prostate cancer by modulating androgen receptors and inhibiting cell proliferation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored. Preliminary tests have indicated that derivatives within this chemical class possess activity against various bacterial strains, suggesting that this compound may also exhibit similar properties .
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines suggests that this compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo-pyrimidine and pyrazolo-pyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Functional Group Comparisons
Key Observations
The 4-nitrophenyl group in confers strong electron-withdrawing properties, which may increase reactivity in electrophilic interactions but reduce solubility.
Physicochemical Properties
- Melting Points (MP):
- The pyrazolo[3,4-b]pyridine analog exhibits a high MP (231–233°C), likely due to nitro group-induced crystallinity and intermolecular hydrogen bonding.
- The fluorinated chromen-pyrazolo[3,4-d]pyrimidine derivative has a lower MP (175–178°C), suggesting reduced crystallinity from bulky fluorophenyl and chromen substituents.
Synthetic Methodologies The target compound’s synthesis likely parallels methods in and , which involve coupling sulfanyl-acetamide moieties to pyrazolo-pyrimidinone cores via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Example 53 in employs palladium-catalyzed cross-coupling for introducing complex aryl groups, a strategy adaptable to the target compound’s functionalization.
Biological Activity
N-(4-acetylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide, identified by CAS number 946200-23-3, is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 419.5 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For example, a study published in Frontiers in Chemistry noted that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .
In a specific case study involving this compound, preliminary results indicated that this compound exhibited notable cytotoxicity against breast cancer cells (MCF7), with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. A review of pyrazole compounds indicated that many exhibit potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. In vitro assays demonstrated that related compounds achieved IC50 values in the low micromolar range against COX enzymes .
For this compound specifically, it was observed that it significantly reduced inflammatory markers in cellular models exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown efficacy against a range of bacterial strains. In one study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli, exhibiting significant inhibition zones compared to control groups .
Case Studies and Research Findings
- Anticancer Screening : A drug library screening identified N-(4-acetylphenyl)-2-{(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin)} derivatives as promising candidates for further development against multicellular spheroids representing tumor microenvironments .
- Anti-inflammatory Efficacy : In a comparative study involving various pyrazole derivatives, N-(4-acetylphenyl)-2-{(4-oxo)} demonstrated superior COX inhibitory activity with an IC50 value significantly lower than that of traditional NSAIDs like ibuprofen .
- Mechanistic Insights : Research indicated that the compound may exert its effects by modulating NF-kB signaling pathways involved in inflammation and cancer progression. This was supported by Western blot analyses showing decreased levels of phosphorylated NF-kB in treated cells .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(4-acetylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide?
The synthesis typically involves multi-step processes starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Cyclization : Using 4-chlorobenzoyl chloride and 5-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine to form the core structure .
- Sulfanylation : Introducing the sulfanyl group via nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMSO or ethanol .
- Acetamide coupling : Reacting with N-(4-acetylphenyl) chloroacetamide under controlled temperatures (60–80°C) to avoid decomposition . Optimal yield (>70%) requires precise solvent selection, catalyst ratios, and inert atmospheres .
Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?
- NMR (¹H/¹³C) : Validates aromatic proton environments and carbonyl/acetamide groups. For example, the acetylphenyl group shows a singlet at δ 2.6 ppm (¹H) and 170–175 ppm (¹³C) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 463.1) and fragmentation patterns .
- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound based on structural analogs?
Pyrazolo[3,4-d]pyrimidine derivatives often target kinases (e.g., EGFR, CDKs) or inflammatory mediators (e.g., COX-2). The sulfanyl-acetamide moiety may enhance binding to ATP pockets or allosteric sites, as seen in similar compounds with IC₅₀ values <10 μM .
Advanced Research Questions
Q. How can reaction intermediates be optimized to improve scalability while maintaining purity?
- Intermediate isolation : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to remove byproducts .
- Flow chemistry : Continuous-flow systems reduce side reactions during sulfanylation, improving yield by 15–20% compared to batch methods .
- In-line analytics : Implement HPLC-MS for real-time monitoring of intermediates (e.g., retention time 8.2 min for pyrazolo-pyrimidine core) .
Q. What strategies resolve contradictory bioactivity data across cell-based vs. enzyme assays?
- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based kinase assays) with cell viability (MTT) and apoptosis markers (Annexin V) to distinguish direct target effects from off-target cytotoxicity .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., hydroxylated derivatives with altered potency) .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Molecular docking : Simulate binding modes with kinase domains (e.g., PDB 1M17) to prioritize substituents enhancing hydrophobic interactions (e.g., 4-acetylphenyl vs. methoxy variants) .
- QSAR models : Train algorithms on analogs’ IC₅₀ data to predict optimal substituents (e.g., electron-withdrawing groups at the phenyl ring improve activity) .
Q. What experimental designs mitigate variability in in vivo pharmacokinetic studies?
- Dose-ranging studies : Test 10–100 mg/kg in rodent models with plasma sampling at 0.5, 2, 6, and 24 h post-administration .
- Stable isotope labeling : Use ¹³C-acetamide to track metabolite formation via PET imaging .
- Cohort stratification : Control for genetic variability using inbred strains (e.g., BALB/c mice) .
Data Analysis and Mechanistic Questions
Q. How can crystallographic data clarify binding mechanisms with putative targets?
- Co-crystallization : Soak the compound with purified kinase domains (e.g., CDK2) and resolve structures via X-ray diffraction (2.0–2.5 Å resolution). Compare with apo-enzyme to identify conformational changes .
- Electron density maps : Validate sulfanyl-acetamide positioning in active sites (e.g., hydrogen bonds with Lys89 in CDK2) .
Q. What statistical approaches are robust for analyzing dose-response heterogeneity in cancer cell lines?
- Hierarchical clustering : Group cell lines by IC₅₀ profiles (e.g., NCI-60 panel) to identify sensitivity biomarkers (e.g., EGFR overexpression) .
- Synergy analysis : Calculate combination indices (CompuSyn) with standard chemotherapeutics (e.g., cisplatin) to detect additive vs. antagonistic effects .
Q. How do solvent effects influence the compound’s stability during long-term storage?
- Accelerated stability testing : Store at 40°C/75% RH for 6 months in amber vials with desiccants. Monitor degradation via HPLC (e.g., acetonitrile/water gradient) .
- Degradant identification : Isolate major impurities (>0.1%) by prep-HPLC and characterize via NMR/MS (e.g., oxidation of sulfanyl to sulfoxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
